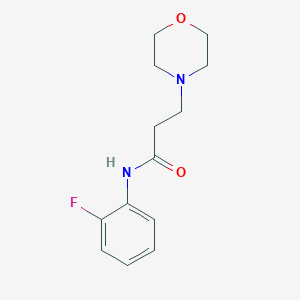
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is an organic compound characterized by the presence of an azepane ring, a brominated aromatic ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Bromination of the Aromatic Ring:
Amidation Reaction: The final step involves the formation of the amide bond. This can be done by reacting the brominated aromatic amine with a propanoyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the brominated aromatic ring or the amide group, potentially yielding dehalogenated or reduced amide products.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically employ reagents such as sodium azide (NaN₃) or thiourea under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the azepane ring.
Reduction: Dehalogenated aromatic compounds or reduced amides.
Substitution: Aromatic compounds with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of azepane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity as a therapeutic agent, particularly in the context of neurological or psychiatric disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azepane ring and brominated aromatic moiety. These interactions may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Azepanyl)-N-(4-chloro-3-methylphenyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(1-Azepanyl)-N-(4-fluoro-3-methylphenyl)propanamide: Similar structure but with a fluorine atom instead of bromine.
3-(1-Azepanyl)-N-(4-iodo-3-methylphenyl)propanamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide lies in its specific combination of an azepane ring and a brominated aromatic ring. This combination imparts distinct chemical and biological properties that may not be present in similar compounds with different halogen substitutions. The bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H23BrN2O |
|---|---|
Molecular Weight |
339.27 g/mol |
IUPAC Name |
3-(azepan-1-yl)-N-(4-bromo-3-methylphenyl)propanamide |
InChI |
InChI=1S/C16H23BrN2O/c1-13-12-14(6-7-15(13)17)18-16(20)8-11-19-9-4-2-3-5-10-19/h6-7,12H,2-5,8-11H2,1H3,(H,18,20) |
InChI Key |
XVQRNGIMMISOSA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCCCC2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248038.png)


![Ethyl 4-[3-(2-fluoroanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248043.png)
![N-(2-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248046.png)
![Ethyl 1-[3-(2-fluoroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248047.png)

![N-(2-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248051.png)

![3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)
![3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248054.png)



